molecular formula C7H14ClNO2 B1432394 (R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 1431699-60-3

(R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1432394
CAS No.: 1431699-60-3
M. Wt: 179.64 g/mol
InChI Key: GSRIGVRKLONTDM-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-ethylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Scientific Research Applications

Future Directions

The future directions for this compound would depend on its properties and potential applications. It could be of interest in the development of new pharmaceuticals or materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-ethylpyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of ®-2-ethylpyrrolidine-2-carboxylic acid hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Mechanism of Action

The mechanism of action of ®-2-ethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This can lead to changes in cellular signaling pathways and physiological responses .

Properties

IUPAC Name

(2R)-2-ethylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-7(6(9)10)4-3-5-8-7;/h8H,2-5H2,1H3,(H,9,10);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRIGVRKLONTDM-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(CCCN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
(R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride

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